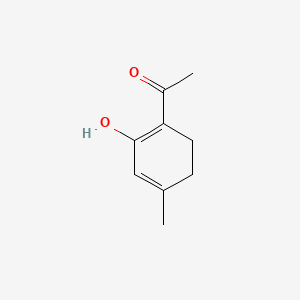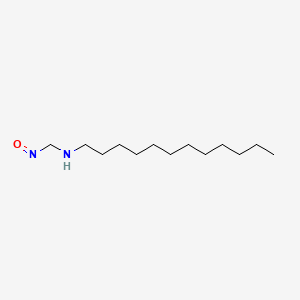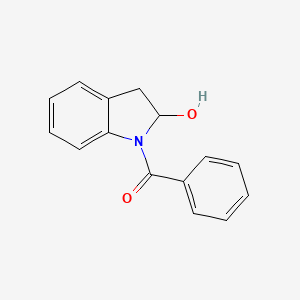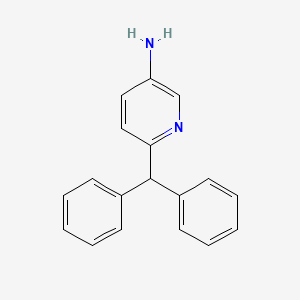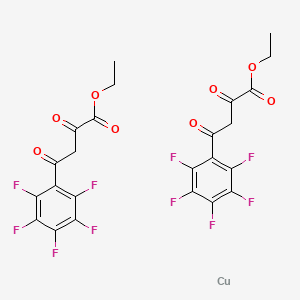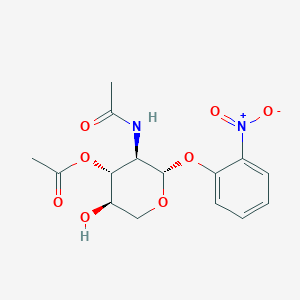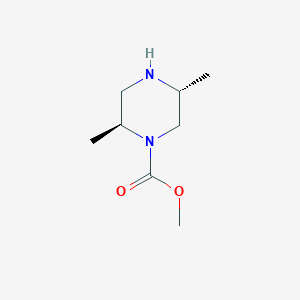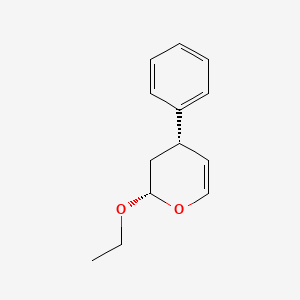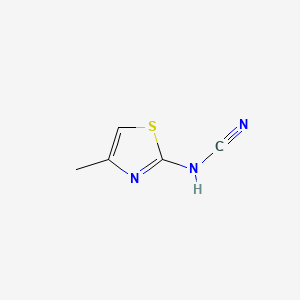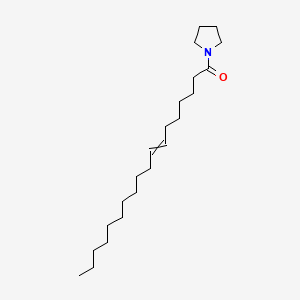
1-(7-Octadecenoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Octadecenoyl)pyrrolidine is a chemical compound with the molecular formula C22H41NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an octadecenoyl group attached to the nitrogen atom of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Octadecenoyl)pyrrolidine typically involves the acylation of pyrrolidine with 7-octadecenoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common procedure involves the following steps:
Preparation of 7-Octadecenoyl Chloride: This is achieved by reacting 7-octadecenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride.
Acylation of Pyrrolidine: The 7-octadecenoyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrogen chloride (HCl) formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Octadecenoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecenoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(7-Octadecenoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(7-Octadecenoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: The parent compound, which lacks the octadecenoyl group.
N-Octadecanoylpyrrolidine: A similar compound with a saturated octadecanoyl group instead of the unsaturated octadecenoyl group.
N-Acylpyrrolidines: A class of compounds with various acyl groups attached to the nitrogen atom of pyrrolidine.
Uniqueness
1-(7-Octadecenoyl)pyrrolidine is unique due to the presence of the unsaturated octadecenoyl group, which imparts specific chemical and biological properties. The double bond in the octadecenoyl group can participate in additional chemical reactions, such as hydrogenation or epoxidation, making the compound versatile for various applications.
Propiedades
Fórmula molecular |
C22H41NO |
|---|---|
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-yloctadec-7-en-1-one |
InChI |
InChI=1S/C22H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h11-12H,2-10,13-21H2,1H3 |
Clave InChI |
KFDNVCCDOQWRFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=CCCCCCC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)
